2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-10-13(2)21-18(20-12)24-14-6-5-9-22(11-14)17(23)15-7-3-4-8-16(15)19/h3-4,7-8,10,14H,5-6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOKYNHBGDPEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=CC=C3Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Dimethylpyrimidine: The final step involves the coupling of the bromobenzoyl-piperidine intermediate with 4,6-dimethylpyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and conductivity.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the development of new therapeutic agents.
Industrial Applications: It can be used in the synthesis of advanced materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The bromobenzoyl group may facilitate binding to certain proteins or enzymes, while the piperidine and pyrimidine moieties contribute to the overall activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the literature share partial structural motifs with 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine , enabling comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle: The target compound’s pyrimidine core (two nitrogen atoms) contrasts with the oxazolo[4,5-b]pyridine fused-ring system in compounds 14 and 14.
Substituents: The 2-bromobenzoyl group in the target compound provides a halogen-bonding motif absent in compounds 14 and 16, which feature non-halogenated benzyl groups. Bromine’s electronegativity and steric bulk may enhance target affinity or metabolic stability.
Functional Groups: The ether linkage in the target compound differs from the ethyl spacer in 14 and 16, altering conformational flexibility. Ethers are less prone to hydrolysis than esters (e.g., compound 16’s propenoate group), suggesting improved stability under physiological conditions .
Biological Activity
The compound 2-{[1-(2-bromobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular structure of this compound consists of a pyrimidine core substituted with a piperidine moiety and a bromobenzoyl group. Its IUPAC name reflects its complex structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 360.24 g/mol |
| CAS Number | 1428356-13-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death .
Antitumor Activity
Studies on structurally related pyrimidines have demonstrated antitumor effects through apoptosis induction in cancer cells. The compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress could lead to cellular damage and apoptosis in target cells.
Study 1: Antibacterial Activity
A study published in PubMed evaluated the antibacterial properties of piperidine derivatives against clinical isolates. The results indicated that compounds with similar structural features to our compound exhibited low micromolar minimal inhibitory concentrations (MICs) against enterococci .
Study 2: Anticancer Efficacy
In vitro studies on pyrimidine derivatives showed promising results in inhibiting the growth of various cancer cell lines. The compounds induced apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
